molecular formula C7H8ClFN2O B1383470 2-Fluorobenzohydrazide hydrochloride CAS No. 1803593-88-5

2-Fluorobenzohydrazide hydrochloride

Cat. No.: B1383470
CAS No.: 1803593-88-5
M. Wt: 190.6 g/mol
InChI Key: USHCUUCMYJSKKN-UHFFFAOYSA-N
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Description

2-Fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C7H7FN2O·HCl It is a derivative of benzohydrazide, where a fluorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzohydrazide hydrochloride typically involves the reaction of 2-fluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting 2-fluorobenzohydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves recrystallization from suitable solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-fluorobenzoic acid.

    Reduction: Reduction reactions can convert it into 2-fluorobenzylamine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: 2-Fluorobenzoic acid.

    Reduction: 2-Fluorobenzylamine.

    Substitution: Various substituted hydrazides depending on the reagents used.

Scientific Research Applications

2-Fluorobenzohydrazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological assays.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-fluorobenzohydrazide hydrochloride depends on its specific application. In biological systems, it may interact with

Properties

IUPAC Name

2-fluorobenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O.ClH/c8-6-4-2-1-3-5(6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHCUUCMYJSKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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